1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one

Description

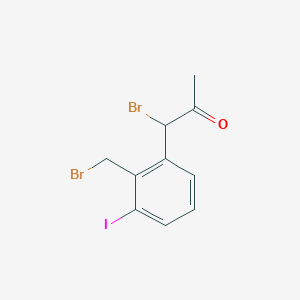

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one is a halogen-rich aromatic ketone characterized by a propan-2-one backbone substituted with bromine at the 1-position and a 2-(bromomethyl)-3-iodophenyl group. The bromomethyl group (-CH2Br) introduces alkylation capability, while the iodine atom at the 3-position enhances electrophilicity due to its polarizability. Such halogenated aromatic ketones are typically synthesized via halogenation of precursor chalcones or through nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H9Br2IO |

|---|---|

Molecular Weight |

431.89 g/mol |

IUPAC Name |

1-bromo-1-[2-(bromomethyl)-3-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H9Br2IO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5H2,1H3 |

InChI Key |

QVFVVVGCJHFHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)I)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-(bromomethyl)-3-iodophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, and the reactions would be conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds or as a labeling reagent in biochemical studies.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized products through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : A chalcone derivative with bromination at the α,β-unsaturated carbonyl position and a 4-methylphenyl group .

- Key Differences :

- Lacks the iodophenyl and bromomethyl substituents present in the target compound.

- The α,β-unsaturated system enhances conjugation, increasing reactivity in cycloaddition or Michael addition reactions compared to the saturated propan-2-one backbone of the target.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Structure : Features bromine at the 2-position and a chloro-methylphenyl group .

- Key Differences: Chlorine’s lower electronegativity compared to iodine reduces electrophilicity at the aromatic ring.

- Reactivity : Preferential substitution at the bromine site due to weaker C-Br bonds compared to C-Cl bonds .

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile

Comparative Analysis Table

Reactivity Trends

- Halogen Effects :

- Electronic Effects :

Crystallographic and Physicochemical Properties

- Crystal Packing : Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar chalcone backbones with intermolecular halogen bonding , whereas the target’s iodophenyl group may promote stronger I···O or I···π interactions.

Biological Activity

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, characterized by multiple halogen substituents, suggests unique interactions with biological targets, which may lead to significant pharmacological effects.

- Molecular Formula : C11H10Br2I O

- Molecular Weight : 368.01 g/mol

- IUPAC Name : this compound

The presence of bromine and iodine atoms may enhance the compound's reactivity and its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The halogen atoms can participate in electrophilic substitutions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. In vitro studies have shown that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled study, treatment with this compound resulted in a significant reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity against MCF-7 cells.

Toxicological Profile

While the compound shows promising biological activities, its toxicity profile must also be considered. Preliminary studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal human cells. Further investigations are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.